molecular formula C22H14Cl2O6S B12216292 (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12216292
M. Wt: 477.3 g/mol
InChI Key: VZGISQHDQWIPQF-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound It features a benzofuran core with various functional groups, including dichlorobenzylidene and methoxybenzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and acyl chlorides.

    Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the benzofuran core with 2,4-dichlorobenzaldehyde under basic or acidic conditions.

    Attachment of the Methoxybenzenesulfonate Group: This can be done through sulfonation reactions using methoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl group or the dichlorobenzylidene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation could be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand or catalyst in various organic reactions.

Biology

    Biochemistry: Could be used in studies of enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Possible use in the treatment of diseases, depending on its biological activity and mechanism of action.

    Diagnostics: May be employed in diagnostic assays or imaging techniques.

Industry

    Materials Science:

    Agriculture: Could be used in the formulation of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate: Similar structure but with a benzoate group instead of methoxybenzenesulfonate.

    (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate: Similar structure but with an acetate group.

Uniqueness

The presence of the methoxybenzenesulfonate group in (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate may confer unique properties, such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.

Properties

Molecular Formula

C22H14Cl2O6S

Molecular Weight

477.3 g/mol

IUPAC Name

[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C22H14Cl2O6S/c1-28-15-4-7-17(8-5-15)31(26,27)30-16-6-9-18-20(12-16)29-21(22(18)25)10-13-2-3-14(23)11-19(13)24/h2-12H,1H3/b21-10-

InChI Key

VZGISQHDQWIPQF-FBHDLOMBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.